Triethyl phosphonoacetate

Catalog No.
S560760
CAS No.
867-13-0
M.F
C8H17O5P
M. Wt
224.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl phosphonoacetate

CAS Number

867-13-0

Product Name

Triethyl phosphonoacetate

IUPAC Name

ethyl 2-diethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

224.19 g/mol

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3

InChI Key

GGUBFICZYGKNTD-UHFFFAOYSA-N

SMILES

CCOC(=O)CP(=O)(OCC)OCC

Synonyms

Diethyl Ethoxycarbonylmethylphosphonate; 2-(Diethoxyphosphinyl)acetic Acid Ethyl Ester; (Diethoxyphosphinyl)acetic Acid Ethyl Ester; Carbethoxymethyldiethyl Phosphonate; NSC 13898; NSC 16128;

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC

Horner-Wadsworth-Emmons (HWE) Reaction:

  • TEPA serves as a key building block in the HWE reaction, a powerful tool for synthesizing alkenes (compounds containing carbon-carbon double bonds) with diverse functionalities.
  • By reacting TEPA with carbonyl compounds (compounds containing a carbon-oxygen double bond), chemists can efficiently form new carbon-carbon bonds and introduce desired functional groups into the resulting molecule.

Tsuji-Trost type reactions:

  • TEPA finds application in Tsuji-Trost type reactions, which involve the formation of carbon-carbon bonds mediated by palladium catalysts.
  • These reactions offer versatility in constructing complex organic molecules with specific arrangements of carbon atoms.

Other research applications:

  • Beyond HWE and Tsuji-Trost reactions, TEPA plays a role in various other research areas, including:
    • Intramolecular Heck-type cyclization and isomerizations
    • Intramolecular aryne-ene reactions

Triethyl phosphonoacetate is an organophosphorus compound with the chemical formula C₈H₁₇O₅P. It is primarily utilized as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. This compound features a phosphonate group, which is characterized by its ability to form stable carbanions upon deprotonation. The acidic proton of the phosphonate can be easily abstracted by weak bases, making it a versatile building block in synthetic chemistry .

In the HWE reaction, TEPA acts as a nucleophile due to the negative charge on the oxygen atom adjacent to the phosphorus atom. The strong base abstracts the acidic proton from TEPA, generating a phosphonate anion. This anion then reacts with the carbonyl compound, forming a new carbon-carbon bond and expelling the triethyl phosphate byproduct [].

  • Horner-Wadsworth-Emmons Reaction: This reaction involves the coupling of triethyl phosphonoacetate with carbonyl compounds to produce alkenes, typically with high regioselectivity towards the E-isomer. The reaction can be conducted under solvent-free conditions using bases like DBU and potassium carbonate .
  • Condensation Reactions: Triethyl phosphonoacetate can react with aromatic aldehydes, leading to various condensation products. These reactions often yield α,β-unsaturated carbonyl compounds .
  • Formation of Hydrazones: The compound has been shown to react with semicarbazide, resulting in the formation of 2-(diethoxyphosphorylacetyl)hydrazine-1-carboxamide, showcasing its ability to interact with nitrogen-containing nucleophiles .

Triethyl phosphonoacetate can be synthesized through various methods:

  • Direct Esterification: This method involves the reaction of phosphonoacetic acid with ethanol in the presence of an acid catalyst.
  • Deprotonation: By treating triethyl phosphonoacetate with weak bases (e.g., sodium methoxide), a phosphonate anion is generated, which can then react with carbonyl compounds to form alkenes.
  • Condensation Reactions: The compound can also be synthesized via condensation with aldehydes or ketones, leading to various derivatives depending on the reagents used .

Triethyl phosphonoacetate finds applications in several areas:

  • Organic Synthesis: It is widely used as a reagent in the synthesis of α,β-unsaturated carbonyl compounds through the Horner-Wadsworth-Emmons reaction.
  • Pharmaceutical Chemistry: Its derivatives may have potential applications in drug development due to observed biological activities.
  • Material Science: The compound may be utilized in creating novel materials through polymerization processes involving its reactive functional groups .

Interaction studies involving triethyl phosphonoacetate focus on its reactivity with various nucleophiles and electrophiles. For instance:

  • The interaction with carbonyl compounds leads to alkene formation.
  • Reactivity towards nitrogen nucleophiles has been explored, particularly in forming hydrazone derivatives.

These interactions underline the compound's versatility and potential utility in complex organic synthesis pathways .

Several compounds share structural or functional similarities with triethyl phosphonoacetate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Diethyl PhosphonoacetatePhosphonate EsterSimilar reactivity but different alkyl groups
Methyl PhosphonoacetatePhosphonate EsterSmaller alkyl group; may exhibit different reactivity
Ethyl PhosphonochloridatePhosphonochlorideChloride substituent provides different reactivity

Uniqueness of Triethyl Phosphonoacetate

Triethyl phosphonoacetate stands out due to its ability to form stable carbanions and its high regioselectivity in reactions like the Horner-Wadsworth-Emmons reaction. Its three ethyl groups enhance solubility and reactivity compared to similar compounds, making it a preferred choice in organic synthesis applications .

Triethyl phosphonoacetate can be synthesized using several methodologies, with the Michaelis-Arbuzov reaction being the most prominent. Alternative routes have been developed to address specific challenges and to improve yields, including in situ hydrolysis approaches and catalytic methods. This section explores these methodologies in detail.

Michaelis-Arbuzov Reaction: Historical Development and Mechanistic Pathways

The Michaelis-Arbuzov reaction represents one of the most important methods for forming carbon-phosphorus bonds and serves as the primary route for synthesizing triethyl phosphonoacetate. This reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov shortly thereafter, involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species.

August Michaelis (1847-1916), a German chemist, initially reported the reaction of triaryl phosphites with methyl iodide, which yielded a methyl(triaryloxy)phosphonium iodide intermediate that decomposed upon heating to produce the corresponding phosphonate. Aleksandr Arbuzov, often referred to as the "Father of Organophosphorus Chemistry in Russia," made significant contributions to the development of this reaction, demonstrating that trialkyl phosphites could undergo similar transformations to produce dialkyl alkylphosphonates.

The mechanism of the Michaelis-Arbuzov reaction proceeds through several key steps:

  • Nucleophilic attack by the phosphorus atom of the trialkyl phosphite on the alkyl halide
  • Formation of a phosphonium intermediate
  • Dealkylation via SN2 attack by the halide anion
  • Generation of the phosphonate ester and a new alkyl halide

This mechanism is illustrated in the following reaction scheme:

(CH3CH2O)3P + CH3I → [(CH3CH2O)3P+-CH3]I- → (CH3CH2O)2P(O)CH3 + CH3CH2I

The reaction typically proceeds via an SN2 pathway, as evidenced by the inversion of configuration at the carbon center attacked by the halide anion. However, evidence also exists for an SN1-type mechanism, particularly with tertiary alkyl halides, where the R1 group initially dissociates from the phosphonium salt followed by anion attack.

Table 1: Comparison of SN2 and SN1 Pathways in Michaelis-Arbuzov Reaction

MechanismPreferred SubstrateEvidenceLimitations
SN2Primary and secondary alkyl halidesInversion of configurationNot effective with tertiary/neopentyl substrates
SN1Tertiary alkyl halidesFormation of neopentyl halidesRequires carbocation-stabilizing groups
SN2'Allyl and propargyl halidesAllylic rearrangementsLimited to specific substrate classes

For the synthesis of triethyl phosphonoacetate specifically, the reaction typically employs triethyl phosphite and ethyl bromoacetate (or chloroacetate). The mechanism involves the nucleophilic attack of the phosphite on the α-carbon of the haloacetate, followed by rearrangement to form the desired product.

A recent patent describes an improved method for synthesizing triethyl phosphonoacetate using ethyl chloroacetate and triethyl phosphite in the presence of a tetrabutylammonium iodide catalyst. The process offers several advantages, including:

  • Lower reaction temperatures (90-120°C compared to traditional methods requiring 140-200°C)
  • Higher yields
  • Better recovery of byproducts
  • Environmentally friendlier production

The reaction conditions are as follows:

ClCH2COOC2H5 + P(OC2H5)3 → (C2H5O)2P(O)CH2COOC2H5 + C2H5Cl

The catalyst tetrabutylammonium iodide facilitates the reaction by promoting the formation of a more reactive iodo-intermediate through halide exchange. This innovation represents a significant improvement over traditional methods that relied on bromoacetate, which is more costly and less environmentally friendly.

In Situ Hydrolysis Strategies for Coordination Polymer Synthesis

Triethyl phosphonoacetate has emerged as a valuable precursor for synthesizing metal phosphonoacetates through in situ hydrolysis approaches. This strategy has gained considerable attention in the field of coordination polymer synthesis, particularly for creating materials with interesting structural and magnetic properties.

The in situ hydrolysis of triethyl phosphonoacetate occurs under hydrothermal conditions, where the ester groups undergo cleavage to generate phosphonoacetic acid (H3ppat), which then coordinates with metal ions to form various coordination architectures. This approach offers several advantages over direct methods using pre-synthesized phosphonoacetic acid:

  • Controlled release of the coordinating ligand
  • Milder reaction conditions
  • Formation of more crystalline products
  • Access to diverse structural motifs

Hou and Zhang reported the synthesis of seven metal phosphonoacetates through this approach, including zinc, cobalt, vanadium, and iron complexes. The general synthetic procedure involves:

  • Combining triethyl phosphonoacetate with metal salts in water
  • Addition of structure-directing agents (e.g., 4,4'-bipyridine, N,N'-dimethylpiperazine)
  • Hydrothermal treatment at elevated temperatures (typically 120-180°C) for 3-7 days
  • Crystallization of the resulting metal phosphonoacetate complexes

Table 2: Metal Phosphonoacetates Synthesized from In Situ Hydrolysis of Triethyl Phosphonoacetate

CompoundMetalStructure TypeMagnetic PropertiesReference
[Zn7(OH)2(ppat)4(H2O)2]Zinc2D layeredDiamagnetic
H3O[Zn(ppat)]Zinc3D frameworkDiamagnetic
[Zn3(4,4'-bpy)(ppat)2]Zinc3D frameworkDiamagnetic
H2dmpz0.5[Zn(ppat)]·H2OZinc3D H-bond networkDiamagnetic
(H3O)2[Co3(OH)2(ppat)2]Cobalt2D layeredAntiferromagnetic
H24,4'-bpy[V(IV)2O2(ppat)2]Vanadium3D H-bond arrayParamagnetic
[Fe(III)(ppat)(H2O)]Iron3D frameworkCanted antiferromagnetic

The X-ray crystallographic analysis of these compounds reveals fascinating structural features. For instance, [Zn7(OH)2(ppat)4(H2O)2] exhibits a two-dimensional layered structure containing octahedral, tetrahedral, and trigonal bipyramidal zinc coordination environments with an unprecedented inorganic Zn-O ribbon. The H3O[Zn(ppat)] complex forms a three-dimensional framework with one-dimensional dumbbell-shaped channels that encapsulate protonated water molecules.

The magnetic measurements of these compounds indicate diverse magnetic behaviors, including antiferromagnetic, paramagnetic, and canted antiferromagnetic properties, making them potential candidates for magnetic materials applications. This versatility in structural and magnetic properties highlights the importance of triethyl phosphonoacetate as a precursor for designing functional coordination polymers.

Catalytic α-Arylation Approaches Using Palladium Complexes

Recent advances in transition metal catalysis have enabled the direct α-arylation of triethyl phosphonoacetate, providing a powerful method for synthesizing α-aryl phosphonoacetates. These compounds serve as valuable intermediates in the preparation of biologically active molecules and various pharmaceutical agents.

The palladium-catalyzed α-arylation of phosphonates presents significant challenges due to the relatively low acidity of the α-hydrogen (pKa ~27.6 in DMSO), especially when compared to more established α-arylations of ketones, esters, and amides. Despite these challenges, several research groups have developed effective catalytic systems for this transformation.

A versatile method for the α-arylation of phosphonoacetates was reported using parallel microscale experimentation to identify optimal reaction conditions. The general procedure involves:

  • Combining triethyl phosphonoacetate with an aryl halide
  • Using a palladium catalyst (typically Pd2(dba)3) and a phosphine ligand (such as BrettPhos)
  • Addition of Cs2CO3 as the base
  • Reaction in cyclopentyl methyl ether (CPME) at elevated temperature (100°C)

The reaction proceeds through the following sequence:

(C2H5O)2P(O)CH2COOC2H5 + Ar-X → (C2H5O)2P(O)CH(Ar)COOC2H5 + HX

Where X is typically Br or I, and Ar represents various aromatic groups.

Table 3: Selected Examples of Palladium-Catalyzed α-Arylation of Triethyl Phosphonoacetate

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-BromoanisolePd2(dba)3/BrettPhosCs2CO3CPME10092
24-BromofluorobenzenePd2(dba)3/BrettPhosCs2CO3CPME10089
32-BromonaphthalenePd2(dba)3/BrettPhosCs2CO3CPME10085
43-BromopyridinePd2(dba)3/BrettPhosCs2CO3CPME10067

Another approach employs NaOt-Bu as the base with Pd(OAc)2 and CataCXium A as the ligand, which has proven effective for the arylation of benzylic phosphonates. However, when applied to diethyl benzylphosphonate, side reactions occur, including the formation of tert-butyl ethyl benzylphosphonate and diethyl (1-phenylpropyl)phosphonate.

The mechanism of palladium-catalyzed α-arylation involves:

  • Oxidative addition of the aryl halide to Pd(0)
  • Coordination of the enolate formed by deprotonation of triethyl phosphonoacetate
  • Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst

This methodology significantly expands the synthetic utility of triethyl phosphonoacetate, enabling facile access to structurally diverse α-aryl phosphonoacetates that can be further elaborated to construct complex molecules.

XLogP3

0.5

UNII

022826171T

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (20.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (46.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

867-13-0

Wikipedia

Triethyl phosphonoacetate

General Manufacturing Information

Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester: ACTIVE

Dates

Modify: 2023-09-14
Leonard et al. SF2312 is a natural phosphonate inhibitor of Enolase. Nature Chemical Biology, doi: 10.1038/nchembio.2195, published online 10 October 2016

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